(9H-fluoren-9-yl)methyl 2-hydroxy-2-(piperidin-2-yl)acetate

SPPS orthogonal protection Fmoc chemistry

SPPS researchers using acid-sensitive side-chain protections (tBu, Trt, Pbf) risk orthogonal incompatibility when substituting generic Fmoc-piperidine analogs. This compound resolves that: • Base-labile Fmoc removes cleanly with 20% piperidine/DMF-fully orthogonal to acid-labile protecting groups • UV-active Fmoc chromophore enables automated deprotection monitoring, reducing deletion sequences in long assemblies • 2-Hydroxymethyl handle enables esterification/oxidation/Mitsunobu chemistry for constrained peptide cyclization; selectivity factors up to 52 in enantioselective acylation Supplied at ≥95% purity for research and API intermediate production.

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
Cat. No. B13959131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-fluoren-9-yl)methyl 2-hydroxy-2-(piperidin-2-yl)acetate
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C21H23NO3/c23-20(19-11-5-6-12-22-19)21(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-20,22-23H,5-6,11-13H2
InChIKeyRLFDXZYQWNVINI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-2-Piperidylmethanol: Dual-Function Building Block


(9H-fluoren-9-yl)methyl 2-hydroxy-2-(piperidin-2-yl)acetate, commonly referred to as Fmoc-2-piperidylmethanol or N-Fmoc-2-piperidinemethanol (CAS 170867-95-5), is a protected piperidine derivative with the molecular formula C₂₁H₂₃NO₃ and a molecular weight of 337.4 g/mol . The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen and a hydroxymethyl substituent at the 2-position, placing it within the class of Fmoc-protected heterocyclic amino alcohols used as building blocks in solid-phase peptide synthesis (SPPS) and drug discovery research .

Workflow
Fmoc-SPPS & automated synthesis
Protection
Base-labile orthogonal to acid-labile groups
Handle
2-Hydroxymethyl for downstream functionalization

Why Fmoc-2-Piperidylmethanol Cannot Be Substituted


Attempting to substitute Fmoc-2-piperidylmethanol with a generic Fmoc-piperidine analog—such as Fmoc-piperidine (CAS 207558-19-8), Fmoc-3-piperidinemethanol, or even the N-Boc-protected congener—introduces orthogonal protecting-group incompatibilities, altered regiochemical reactivity at the hydroxymethyl position, and distinct stereochemical outcomes. The Fmoc group on this compound provides base-labile protection that is orthogonal to acid-labile Boc and hydrogenolyzable Cbz groups, whereas the 2-hydroxymethyl substituent enables downstream functionalization chemistries (e.g., esterification, oxidation, or Mitsunobu reactions) that are unavailable to non-hydroxylated or regioisomeric analogs [1].

Fmoc vs. Boc incompatibility: Boc analog requires TFA, which may cleave acid-labile side-chain protections and resin linker simultaneously, limiting orthogonal strategy.
Regiochemical mismatch: 3- or 4-hydroxymethyl isomers lack the conformational bias needed for enantioselective transformations reported at the 2-position.
Stereochemical outcome shift: Non-hydroxylated Fmoc-piperidine lacks the functional handle for cyclization or Mitsunobu chemistry, altering scaffold topology.

Fmoc-2-Piperidylmethanol Differentiation Evidence


Fmoc vs. Boc Orthogonal Protection

The Fmoc group on this compound is quantitatively removed under mild basic conditions (20% piperidine in DMF, 2 × 10–20 min, room temperature), achieving >99% deprotection within the standard SPPS cycle time, whereas the acid-labile Boc group requires neat TFA for removal [1][2]. This orthogonality permits selective N-deprotection without cleaving acid-sensitive side-chain protecting groups (e.g., tBu esters, Trt) or releasing the peptide from the resin—a feat the Boc-protected analog 1-Boc-2-(hydroxymethyl)piperidine cannot achieve under the same conditions without collateral deprotection.

Fmoc vs. Boc Orthogonal Protection
Class-level inference
Fmoc cleaved with 20% piperidine/DMF (RT, 10–20 min); Boc requires TFA, and final Boc/Bz cleavage uses hazardous HF.
Supports Fmoc-SPPS workflow compatibility and safer process conditions.
Replaces HF with mild base; data to verify under your resin/sequence conditions.
SPPS orthogonal protection Fmoc chemistry

Purity Benchmarking Against Boc Analog

Commercially sourced (9H-fluoren-9-yl)methyl 2-hydroxy-2-(piperidin-2-yl)acetate is supplied with a minimum purity specification of 95% as determined by HPLC . In contrast, the structurally analogous Boc-protected building block 1-Boc-2-(hydroxymethyl)piperidine is routinely available at 97% purity from suppliers such as TCI America and Thermo Scientific . While the Fmoc analog's specification is slightly lower, it reflects the additional synthetic complexity introduced by the Fmoc group installation and the compound's specific application niche in SPPS, where on-resin coupling and subsequent deprotection effectively gate purity at the point of incorporation rather than at the building block stage.

Purity Specification Benchmark
Cross-study comparable
Target compound: ≥95% (HPLC); Boc analog: ≥97%.
95% purity adequate for on-resin coupling; extra purity may not improve peptide yield.
Specification review recommended for critical sequences.
purity specification quality control procurement

Regiochemical Advantage of 2-Hydroxymethyl Position

The 2-hydroxymethyl substituent on this compound enables cyclization and intramolecular hydrogen-bonding interactions that are geometrically inaccessible to the 3- and 4-positional isomers (Fmoc-3-piperidinemethanol and Fmoc-4-piperidinemethanol). In the context of catalytic kinetic resolution of disubstituted piperidines, an α-substituent (2-position) occupying the axial position strongly influences enantioselective acylation selectivity factors (s up to 52), a conformational effect that is absent or markedly attenuated in 3- or 4-substituted analogs [1].

Regiochemical Advantage
Class-level inference
2-substituted piperidines: selectivity factor s up to 52 in catalytic kinetic resolution; 3-/4-isomers show markedly lower or unreported selectivity.
2-position enables high enantioselectivity; stereochemical handle not present in regioisomers.
Selectivity context from kinetic resolution studies; applicability to other chemistries requires validation.
regiochemistry hydroxymethyl position piperidine derivatization

Real-Time UV Monitoring of Fmoc Deprotection

The Fmoc group possesses a strong UV absorption at approximately 300 nm, enabling spectrophotometric quantification of the dibenzofulvene-piperidine adduct released during deprotection. This permits real-time monitoring of coupling efficiency and deprotection completion in automated SPPS [1]. In contrast, the Boc and Cbz protecting groups lack this intrinsic UV handle and require off-line testing (e.g., Kaiser test) for confirmation of deprotection .

Real-Time UV Monitoring
Class-level inference
Fmoc deprotection generates UV-active adduct (λ ~300 nm) enabling in-line spectrophotometric quantification; Boc/Cbz lack this intrinsic chromophore.
Enables process analytical technology (PAT) for automated synthesis, reducing undetected incomplete deprotection.
UV monitoring requires appropriate detector configuration; manual Kaiser test backup may still be needed.
UV monitoring Fmoc deprotection SPPS process control

Fmoc-2-Piperidylmethanol Application Scenarios


Automated SPPS with Orthogonal N-Protection

When constructing peptide sequences that contain acid-sensitive side-chain protecting groups (e.g., tBu, Trt, Pbf), the Fmoc-protected piperidine building block integrates seamlessly into standard Fmoc-SPPS protocols. The base-labile Fmoc group is removed with 20% piperidine/DMF without affecting acid-labile protections, whereas a Boc-protected analog would be incompatible due to simultaneous TFA-labile deprotection [1]. The UV-active Fmoc chromophore further enables automated monitoring of deprotection completeness, reducing the risk of deletion sequences in long peptide assemblies .

Conformationally Constrained Peptidomimetics Synthesis

The 2-hydroxymethyl group serves as a synthetic handle for introducing conformational constraints into peptide backbones. Esterification, etherification, or oxidation of the primary alcohol enables cyclization strategies that are geometrically favored by the 2-position substitution, a regiochemical advantage over 3- or 4-hydroxymethyl isomers [1]. This makes the compound a preferred starting material for peptidomimetic libraries targeting challenging protein-protein interactions.

Chiral Piperidine Drug Candidate Synthesis

The stereocenter at the 2-position of the piperidine ring, combined with the conformational bias conferred by the α-substituent, enables high enantioselectivity in catalytic kinetic resolution and asymmetric synthesis. Researchers developing chiral piperidine-based drug candidates (e.g., CH24H inhibitors, HDAC modulators) benefit from the compound's ability to achieve selectivity factors (s) up to 52 in enantioselective acylation reactions [1].

Multi-Kilogram Peptide API Manufacturing

For process chemists scaling up peptide active pharmaceutical ingredient (API) production, the Fmoc strategy's avoidance of highly toxic hydrofluoric acid (required for Boc/Bz final cleavage) represents a significant safety and operational cost advantage [1]. The compound's commercial availability at 95% purity meets initial coupling requirements, and the on-resin washing steps inherent to SPPS mitigate the impact of minor impurities on final API purity .

Application
Selection Property
Validation Focus
Automated SPPS with Orthogonal N-Protection
Base-labile Fmoc orthogonal to acid-labile groups
Deprotection compatibility and UV monitoring integration
Conformationally Constrained Peptidomimetics
2-Hydroxymethyl regiochemistry for cyclization
Regiochemical control and scaffold pre-organization
Chiral Piperidine Drug Candidate Synthesis
Stereochemical handle at 2-position
Enantioselectivity context in asymmetric transformations
Multi-Kilogram Peptide API Manufacturing
Fmoc strategy avoids HF hazard
Process safety profile and on-resin purity management
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